![molecular formula C12H8ClN3O2 B2437795 [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile CAS No. 1226456-14-9](/img/structure/B2437795.png)
[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile, also known as CPDDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPDDA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Organic Synthesis and Cyanomethylation
Acetonitrile is commonly used as an organic solvent and serves as an essential intermediate in organic synthesis. Researchers have explored its conversion reactions as a building block, making it an attractive field in organic chemistry. Specifically, acetonitrile has been employed in cyanomethylation reactions, leading to the formation of nitrile-containing compounds. Its good conductivity and environmentally friendly features make it a powerful tool for these transformations .
Carbon-Heteroatom Bond Formation
Acetonitrile participates in carbon-heteroatom bond-forming reactions, enabling the creation of C-N, C-O, and C-S bonds. These transformations are crucial for designing new molecules with specific properties. Researchers continue to explore acetonitrile’s potential in this context.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities . The compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (26167 g/mol) suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound could have similar effects.
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKIRBXUKKUPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.